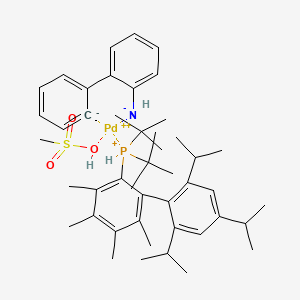
Chlorotricarbonyl(4,4'-di-t-butyl-2,2'-bipyridine)rhenium(I), 99%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorotricarbonyl(4,4’-di-t-butyl-2,2’-bipyridine)rhenium(I), 99% is a compound with the molecular formula C21H24ClN2O3Re and a molecular weight of 574.091g/mol . It is used for experimental and research purposes .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C18H24N2.3CO.ClH.Re/c1-17 (2,3)13-7-9-19-15 (11-13)16-12-14 (8-10-20-16)18 (4,5)6;3*1-2;;/h7-12H,1-6H3;;;;1H;/q;;;;;+1/p-1; . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, chlorine, and rhenium atoms in the compound. Chemical Reactions Analysis
While specific chemical reactions involving Chlorotricarbonyl(4,4’-di-t-butyl-2,2’-bipyridine)rhenium(I), 99% are not available, it’s known that this compound is used as a catalyst for the reduction of carbon dioxide .Physical And Chemical Properties Analysis
The compound has a molecular weight of 574.091g/mol and a complexity of 422 . It has 5 H-Bond acceptors and 28 heavy atom count . The topological polar surface area is 28.8A^2 .Aplicaciones Científicas De Investigación
Catalysis in Carbon Dioxide Reduction
This compound serves as a catalyst for the reduction of carbon dioxide, which is a critical reaction in the field of sustainable chemistry. The ability to convert CO2 into useful chemicals presents a promising approach to mitigate the greenhouse effect and utilize CO2 as a carbon source .
Molecular Electronics
Due to its unique electronic properties, this rhenium complex can be used in the development of molecular electronics. It can function as a component in molecular diodes or transistors, which are essential for the advancement of nanoscale electronic devices .
Photovoltaic Applications
The compound’s photophysical properties make it suitable for use in photovoltaic devices. It can act as a photosensitizer, absorbing sunlight and converting it into electrical energy, which is a key process in solar cells .
Chemical Sensing
Chlorotricarbonyl(4,4’-di-t-butyl-2,2’-bipyridine)rhenium(I) can be employed in chemical sensors due to its ability to interact with various molecules and ions, changing its optical or electrical properties in response to the presence of specific analytes .
Medicinal Chemistry
In medicinal chemistry, this compound may be explored for its potential biological activities. Its structural features allow for interaction with biological targets, which could lead to the development of new pharmaceuticals .
Supramolecular Chemistry
The compound’s structure is conducive to forming supramolecular assemblies. These structures are of interest for creating complex systems that mimic biological processes and can be used in the design of new materials .
Safety and Hazards
Propiedades
IUPAC Name |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;carbon monoxide;chlororhenium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2.3CO.ClH.Re/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;3*1-2;;/h7-12H,1-6H3;;;;1H;/q;;;;;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKZHMBAFXROBZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].Cl[Re] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN2O3Re |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;carbon monoxide;chlororhenium | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

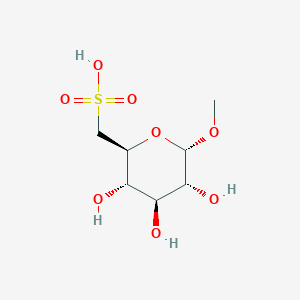
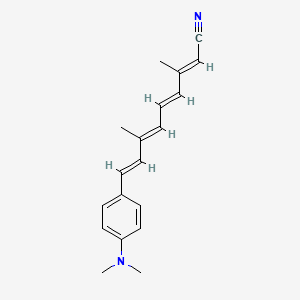
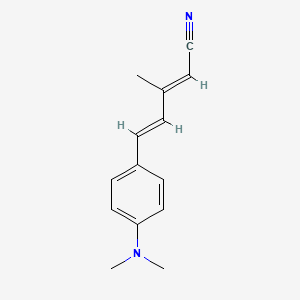
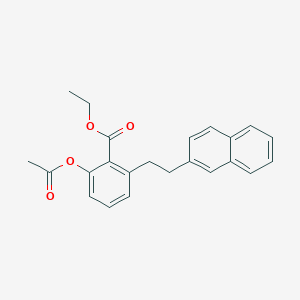
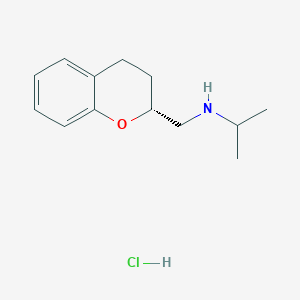
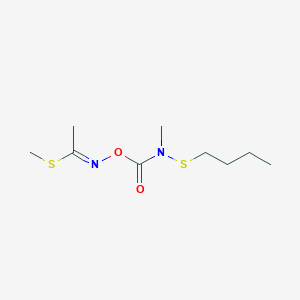
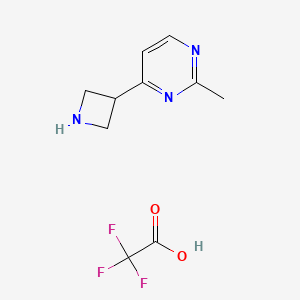
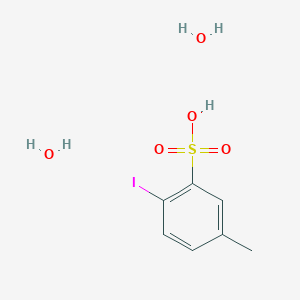
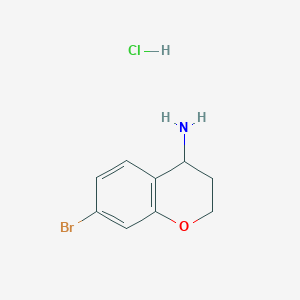

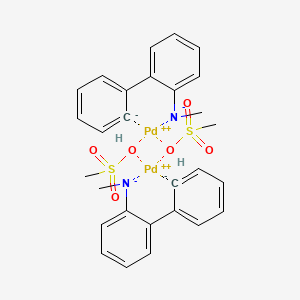
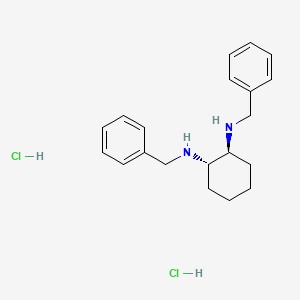
![N-[(2-Methylpyrimidin-4-yl)methyl]propan-2-amine dihydrochloride propan-2-ol](/img/structure/B6308455.png)
